1-Methyl-8-nitronaphthalene
Overview
Description
1-Methyl-8-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the eighth carbon of the naphthalene ring. This compound is a pale yellow solid and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1-Methyl-8-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthaleneThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively . The reaction is typically carried out under controlled temperature conditions to ensure regioselectivity and yield optimization.
In an industrial setting, the production of this compound may involve the use of solid acid catalysts such as HZSM-5-supported phosphotungstic acid or sulfated zirconia (SO42−/ZrO2) to enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
1-Methyl-8-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). This reaction yields 1-methyl-8-aminonaphthalene.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of 8-nitronaphthalene-1-carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the nitro group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfuric acid).
Scientific Research Applications
1-Methyl-8-nitronaphthalene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-8-nitronaphthalene primarily involves its interactions with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methyl-8-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as:
1-Nitronaphthalene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Methyl-1-nitronaphthalene: The nitro group is positioned differently, which can affect the compound’s reactivity and regioselectivity in chemical reactions.
1,5-Dinitronaphthalene: Contains two nitro groups, leading to different chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity.
This compound’s unique structure, with both a methyl and a nitro group, provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-methyl-8-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZPUQZUDSQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238252 | |
Record name | 1-Methyl-8-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90745-27-0 | |
Record name | 8-Methyl-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090745270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-8-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHYL-1-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4183351 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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